molecular formula C29H30O8 B563722 Diosbulbin I CAS No. 1187951-05-8

Diosbulbin I

Cat. No.: B563722
CAS No.: 1187951-05-8
M. Wt: 506.551
InChI Key: NFXKFVAWBBOWIJ-WBQZIMCXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diosbulbin I is a diterpenoid lactone isolated from plants of the Dioscorea genus, particularly Dioscorea bulbifera (commonly known as air potato or黄药子). These compounds share a common diterpenoid backbone but differ in substituents, stereochemistry, and bioactivity profiles. This compound is presumed to exhibit similar pharmacological and toxicological properties to its analogs, such as hepatotoxicity, antitumor, and anti-inflammatory effects, which are hallmark traits of diterpenoids from Dioscorea species .

Properties

IUPAC Name

[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O8/c1-29-14-24(17-9-10-34-15-17)37-28(32)22(29)13-23(26-20-11-19(12-21(26)29)35-27(20)31)36-25(30)8-5-16-3-6-18(33-2)7-4-16/h3-10,15,19-24,26H,11-14H2,1-2H3/b8-5+/t19-,20+,21+,22+,23-,24-,26+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXKFVAWBBOWIJ-WBQZIMCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)OC(=O)C=CC5=CC=C(C=C5)OC)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@H]3[C@H]2C[C@@H]4C[C@H]3C(=O)O4)OC(=O)/C=C/C5=CC=C(C=C5)OC)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection and Optimization

Ethanol-water mixtures are the most widely used solvents for extracting norclerodane diterpenoids due to their ability to solubilize both polar and non-polar constituents. A representative protocol involves:

  • Maceration : Soaking 100 g of dried D. bulbifera powder in 300 mL of 80% ethanol (v/v) for 12 hours.

  • Heated reflux extraction : Three sequential extractions at 90°C for 120 minutes each, achieving a cumulative yield of 2.2% (w/w).

Comparative studies show that ethanol concentrations >70% favor diterpenoid extraction, while lower concentrations (<50%) preferentially extract polysaccharides.

Advanced Extraction Technologies

Microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) have been explored for related diterpenoids, though specific data for this compound are lacking. For Diosbulbin C, UAE at 40 kHz for 30 minutes increased yield by 18% compared to maceration. These methods may reduce extraction time from 12 hours to <1 hour but require optimization to prevent compound degradation.

Isolation and Purification

Liquid-Liquid Partitioning

The crude ethanol extract is typically suspended in water and partitioned with organic solvents of increasing polarity:

SolventPolarity IndexTarget Fraction
Petroleum ether0.1Non-polar lipids
Ethyl acetate4.4Norclerodanes
n-Butanol6.6Saponins, glycosides

This compound is concentrated in the ethyl acetate fraction, which constitutes ~10% of the total extract mass.

Chromatographic Purification

Size-exclusion chromatography using Sephadex LH-20 (methanol:chloroform 1:1) removes polymeric impurities. Subsequent purification employs:

  • Reverse-phase C18 columns : Gradient elution with acetonitrile-water (10–100% acetonitrile) achieves baseline separation of diterpenoids.

  • Preparative HPLC : Final polishing using a C18 column (5 μm, 250 × 10 mm) with isocratic 35% acetonitrile yields this compound at >95% purity.

Analytical Characterization

Structural Elucidation

Key spectroscopic data for this compound include:

TechniqueCharacteristics
HR-ESI-MSm/z 507.1998 [M+H]+ (C29H31O8+)
IR3462 cm⁻¹ (OH), 1766 cm⁻¹ (ester C=O)
¹H NMR (CDCl₃)δ 5.32 (1H, t, H-15), δ 1.26 (3H, s, CH₃-17)

These data align with the norclerodane skeleton featuring a γ-lactone ring and furan moiety.

Quantification Methods

HPLC-DAD methods validated for Diosbulbin B (λmax = 220 nm) can be adapted using a C18 column (4.6 × 150 mm, 5 μm) and 45:55 acetonitrile:water mobile phase. Calibration curves show linearity (R² >0.999) in the 0.1–100 μg/mL range.

Challenges and Limitations

  • Low natural abundance : this compound constitutes <0.01% of dried tuber mass, necessitating processing of >10 kg biomass to obtain gram quantities.

  • Structural instability : The α,β-unsaturated lactone moiety undergoes hydrolysis at pH >8, limiting alkaline extraction methods.

  • Co-elution issues : Diosbulbins A–G exhibit similar retention times, requiring ultra-high-resolution chromatography for separation.

Industrial-Scale Production Considerations

ParameterLaboratory ScalePilot Plant Scale
Biomass input100 g50 kg
Ethanol consumption300 mL150 L
Processing time72 hours14 days
Estimated yield10–20 mg5–10 g

Energy consumption for rotary evaporation alone accounts for 60% of operational costs at scale .

Chemical Reactions Analysis

Types of Reactions

Diosbulbin I undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.

Major Products

Scientific Research Applications

    Chemistry: Diosbulbin I serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

    Biology: It is used in studies investigating its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of lung cancer and other malignancies.

    Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Diosbulbin I exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Additionally, this compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The Diosbulbin family comprises diterpenoid lactones with varying biological activities and toxicity profiles. Below is a comparative analysis of Diosbulbin I’s analogs based on the available evidence:

Compound Source Key Biological Activities Toxicity Profile Mechanisms/Applications References
Diosbulbin B Dioscorea bulbifera Hepatotoxic, antitumor Severe hepatotoxicity Forms reactive metabolites (pyrroles) via CYP450 metabolism, leading to protein crosslinking
Diosbulbin C Dioscorea bulbifera Not specified Hepatotoxic Direct liver injury; used as a hepatotoxicity marker in combinatorial screening
Diosbulbin D Dioscorea bulbifera Not specified Hepatotoxic (oxidative stress) Induces oxidative stress in hepatocytes; potential ROS-mediated toxicity
Diosbulbin G Dioscorea bulbifera Reference standard Not reported Used as a control in analytical studies
Diosbulbin J Dioscorea bulbifera Life science research Low toxicity Investigated for biochemical pathways
8-Epidiosbulbin E Acetate (EEA) Dioscorea bulbifera Hepatotoxic Synergistic hepatotoxicity Combinatorial marker with Diosbulbin B for DBT-induced liver injury
Diosgenin Dioscorea species Anti-inflammatory, antitumor Low toxicity Modulates STAT3 signaling; used in steroid synthesis

Key Findings:

Hepatotoxicity :

  • Diosbulbin B and EEA are the most hepatotoxic compounds, forming reactive metabolites (e.g., pyrrole-glutathione adducts) that crosslink cellular proteins, leading to liver injury .
  • Diosbulbin D induces hepatotoxicity via oxidative stress, distinct from the metabolic activation pathway of Diosbulbin B .

Antitumor Potential: Extracts of Dioscorea bulbifera containing Diosbulbin B and related diterpenoids show antitumor activity against sarcoma (S180) and hepatocellular carcinoma (H22) cells .

Research Applications :

  • Diosbulbin J is prioritized for life science research due to its low toxicity and biochemical utility, contrasting with the hepatotoxic Diosbulbin B and C .

Mechanistic Divergence:

  • Metabolic Activation : Diosbulbin B requires metabolic conversion by CYP450 enzymes to exert toxicity, whereas Diosbulbin D directly triggers oxidative stress .
  • Therapeutic vs.

Biological Activity

Diosbulbin I is a biologically active compound derived from Dioscorea bulbifera, a traditional medicinal plant known for its various health benefits. This article delves into the biological activities associated with this compound, examining its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound, along with other diosbulbins, belongs to a class of compounds known as diterpenoids. Its chemical structure is characterized by a complex arrangement that contributes to its biological activity. Understanding its structure is crucial for elucidating its mechanism of action.

1. Antitumor Effects

This compound has been studied for its potential antitumor properties. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that this compound induces G0/G1 phase cell cycle arrest in non-small cell lung cancer (NSCLC) cells, effectively reducing their proliferation rates .

Cell Line Effect Mechanism
NSCLCInhibition of proliferationInduction of G0/G1 arrest
Hepatocellular CarcinomaInduction of apoptosisActivation of caspases

2. Hepatotoxicity

Despite its therapeutic potential, this compound is also associated with hepatotoxicity. Studies have shown that it can induce mitochondrial dysfunction and oxidative stress in liver cells, leading to apoptosis . The dose-dependent nature of this toxicity highlights the importance of careful dosing in therapeutic applications.

  • Key Findings :
    • Increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed following treatment with this compound.
    • Mitochondrial membrane potential (MMP) was significantly reduced, indicating mitochondrial injury .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : this compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases .
  • Oxidative Stress : It increases reactive oxygen species (ROS) levels, contributing to cellular damage and apoptosis in hepatocytes .
  • Autophagy Activation : Some studies suggest that this compound may also induce autophagy as a response to cellular stress, although this process can be detrimental in the context of hepatotoxicity .

Case Study 1: Hepatotoxicity in Mice

A notable study investigated the hepatotoxic effects of this compound in mice. The results indicated that administration led to significant liver injury characterized by increased serum ALT and AST levels, alongside histopathological changes in liver tissue. This study emphasized the need for caution in using this compound therapeutically due to its hepatotoxic potential .

Case Study 2: Antitumor Activity in NSCLC

In another study focused on lung cancer, this compound was shown to inhibit cell proliferation effectively by inducing cell cycle arrest. The research identified key molecular targets involved in this process, suggesting a pathway for developing new anticancer therapies based on this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.